テモポルフィン

説明

Temoporfin is a member of chlorins. It has a role as a photosensitizing agent.

Temoporfin is a photosensitizing agent used in the treatment of squamous cell carcinoma of the head and neck. It was first authorized for market by the European Medicines Agency in October 2001. It is currently available under the brand name Foscan.

Temoporfin is a synthetic light-activated chlorin with photodynamic activity. Upon systemic administration, temoporfin distributes throughout the body and is taken up by tumor cells. Upon stimulation of temoporfin by non-thermal laser light (at 652 nm), and in the presence of oxygen, this agent produces highly reactive short-lived singlet oxygen and other reactive oxygen radicals, resulting in local damage to tumor cells. This may kill tumor cells and may reduce the tumor size.

科学的研究の応用

1. 光線力学療法 (PDT) によるがん治療 テモポルフィンは、mTHPCとしても知られており、欧州連合で頭頸部がんの緩和治療薬として承認されているフォスカン®の有効成分です。 テモポルフィンは、優れた光物理的特性と高い一重項酸素収率により、臨床PDTで使用される最も効果的な第2世代光増感剤の1つです .

ハイスループットスクリーニングによる薬物送達

テモポルフィンを負荷したリポソーム製剤は、エタノール注入法によって調製されており、薬物送達システムのハイスループットスクリーニングにおける可能性を示しています .

抗菌用途

テモポルフィンは、抗菌用途の可能性を示しています。ある研究では、テモポルフィンを含む高分子骨移植材料が、ポルフィロモナス・ジンジバリスやE. フェカリスなどの口腔病原菌の増殖を抑制することが示されており、口腔疾患の予防における使用が示唆されています .

抗生物質との相乗効果

テモポルフィンと、アンピシリンやクロルヘキシジンなどの抗生物質を組み合わせると、メチシリン耐性黄色ブドウ球菌 (MRSA) に対する殺菌効果が大幅に向上することがわかり、耐性菌に対する潜在的な臨床応用が示されています .

血液輸送タンパク質の研究

テモポルフィンを運搬できる血液輸送タンパク質が特定されており、これはテモポルフィンが疎水性であるため、光線力学療法におけるこの光増感剤の送達と有効性を向上させるために不可欠です .

化学的および前臨床研究

テモポルフィンは、PDTを超えた化学研究、前臨床応用、臨床用途において、過去10年間、広範な研究開発が行われています .

作用機序

Target of Action

Temoporfin, also known as mTHPC, is a photosensitizing agent primarily used in the treatment of squamous cell carcinomas of the head and neck . The primary target of Temoporfin is molecular oxygen . When Temoporfin is excited from its ground state to the first excited singlet state by the application of 652 nm light, it undergoes intersystem crossing to an excited triplet state . This triplet state is longer-lived and able to interact with surrounding molecules .

Biochemical Pathways

The biochemical pathways affected by Temoporfin primarily involve the generation of reactive oxygen species (ROS). The ROS generated by the interaction of Temoporfin with oxygen can cause oxidative stress, leading to cell death . This makes Temoporfin an effective agent in photodynamic therapy for the treatment of certain types of cancer.

Pharmacokinetics

The pharmacokinetics of Temoporfin is influenced by its lipophilic nature, which can lead to a high tendency of aggregation and a reduced ROS generation, potentially compromising the efficacy of photodynamic therapy .

Result of Action

The result of Temoporfin’s action is the destruction of cancer cells. When Temoporfin is activated via light, it produces reactive species which destroy the cell . In particular, mTHPC@HSA-PDT has been shown to induce cytotoxicity in head and neck squamous cell carcinoma (HNSCC) cell lines, increasing intracellular ROS generation and the number of γ-H2AX foci, a cellular event involved in the global response to cellular stress .

生化学分析

Biochemical Properties

Temoporfin plays a crucial role in biochemical reactions. It is excited from the ground state to the first excited singlet state by the application of 652 nm light . It then undergoes intersystem crossing to an excited triplet state, which is longer-lived and able to interact with surrounding molecules . These interactions can involve a variety of biomolecules, including enzymes and proteins, and can result in the production of cytotoxic species .

Cellular Effects

Temoporfin has significant effects on various types of cells and cellular processes. It enters cancer cells and is activated via light to produce reactive species which destroy the cell . In the context of head and neck squamous cell carcinoma (HNSCC), temoporfin has been shown to induce cytotoxicity, increasing intracellular ROS generation and the number of γ-H2AX foci, a cellular event involved in the global response to cellular stress .

Molecular Mechanism

The mechanism of action of temoporfin involves its excitation by light and subsequent interaction with surrounding molecules. It produces cytotoxic species by either a Type I or Type II reaction typical of agents used in photodynamic therapy . Type I involves either hydrogen abstraction or electron transfer from the excited photosensitizer to a substrate molecule to produce free radicals or radical ions. Type II reactions involve a similar reaction with oxygen as the substrate to produce reactive oxygen species .

Temporal Effects in Laboratory Settings

The effects of temoporfin change over time in laboratory settings. For instance, temoporfin exposure for 15 minutes did not exert cytotoxic effects on L-929 cells . This suggests that the product’s stability, degradation, and long-term effects on cellular function can be observed and measured in in vitro or in vivo studies.

Metabolic Pathways

It is known to distribute into the tissues and preferentially collects in tumor tissue .

Transport and Distribution

Temoporfin is known to distribute into the tissues and preferentially collects in tumor tissue . It is 85-88% bound to plasma proteins .

Subcellular Localization

The subcellular localization of temoporfin is primarily in the cytoplasm, and mitochondria is a target organelle . Photo-activation ruptures the mitochondria, with more pronounced mitochondrial damage being observed in the temoporfin-PDT course .

特性

IUPAC Name |

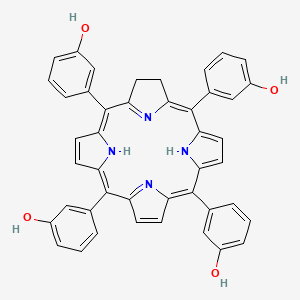

3-[10,15,20-tris(3-hydroxyphenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32N4O4/c49-29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(50)22-26)37-17-19-39(47-37)44(28-8-4-12-32(52)24-28)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(51)23-27/h1-17,19,21-24,46-47,49-52H,18,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPFDBRUNKHDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC1=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=C2C6=CC(=CC=C6)O)N5)C7=CC(=CC=C7)O)C8=CC(=CC=C8)O)C9=CC(=CC=C9)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048619 | |

| Record name | Temoporfin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Temoporfin is excited from ground state to the first excited singlet state by the application of 652 nm light. It is then thought to undergo intersystem crossing to an excited triplet state which is longer lived and able to interact with surrounding molecules. It is then thought to produce cytotoxic species by either a Type I or Type II reaction typical of agents used in photodynamic therapy. Type I involves either hydrogen abstraction of electron transfer from the excited photosensitizer to a substrate molecule to produce free radicals or radical ions. Type II reactions involve a similar reaction with oxygen as the substrate to produce reactive oxygen species. These reactive products cause oxidative damage to the cancer cell resulting in cell death. There is evidence that photodynamic therapy with Temoporfin activates macrophages and increases phagocytosis. These activated macrophages also produce more tumour necrosis factor-α (TNF-α) and nitric oxide (NO). It is thought that this increase in macrophage activity contributes to the efficacy of therapy through phagocytosis of cancer cells and increased cell death signalling though TNF-α. The increase in NO production likely contributes to oxidative damage through reactive nitrogen species. | |

| Record name | Temoporfin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11630 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

122341-38-2 | |

| Record name | Temoporfin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122341382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temoporfin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11630 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Temoporfin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 122341-38-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMOPORFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU21S769PF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

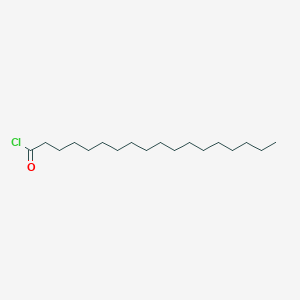

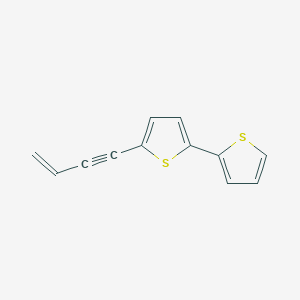

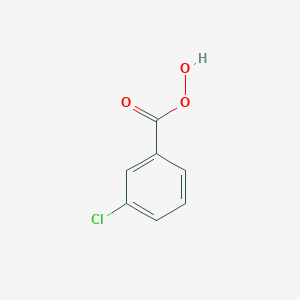

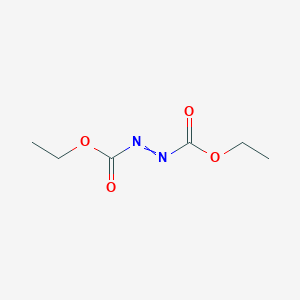

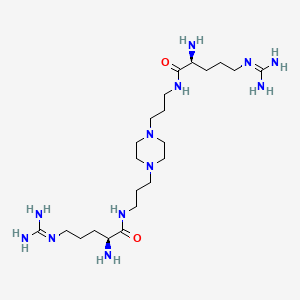

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

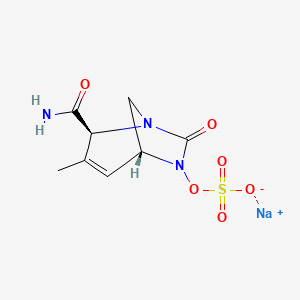

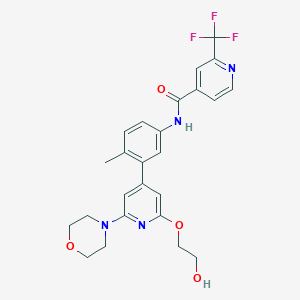

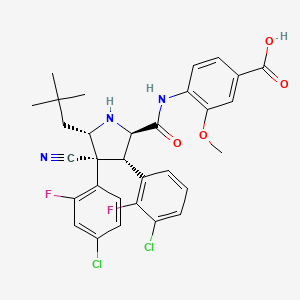

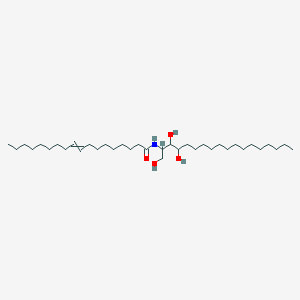

Feasible Synthetic Routes

Q1: How does temoporfin interact with its target and what are the downstream effects?

A1: Temoporfin itself is not inherently toxic. Its potency relies on activation by light of a specific wavelength (typically red light around 650 nm). Upon light activation, temoporfin transitions to an excited state. This excited temoporfin then interacts with molecular oxygen present in the cellular environment, leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen. [, , ]

Q2: What is the molecular formula and weight of temoporfin?

A2: Temoporfin has the molecular formula C44H32N4O4 and a molecular weight of 684.74 g/mol. [, ]

Q3: What spectroscopic data are available for temoporfin?

A3: Temoporfin exhibits characteristic absorption and fluorescence spectra. Its absorption spectrum shows a strong Soret band around 415 nm and weaker Q bands in the red region of the spectrum (around 650 nm). This red region absorption is particularly important for PDT applications as it enables deeper tissue penetration of light. Upon excitation, temoporfin emits fluorescence with a peak around 650 nm. [, , , ]

Q4: Does temoporfin exhibit any catalytic properties relevant to its applications?

A4: While temoporfin is primarily known for its role as a photosensitizer, its ability to generate singlet oxygen upon light activation can be considered a photocatalytic process. This property is what underpins its use in PDT, where it catalyzes the formation of cytotoxic ROS, ultimately leading to the destruction of targeted cells.

Q5: How is computational chemistry used in temoporfin research?

A6: Computational methods, such as molecular docking and simulations, play a crucial role in understanding temoporfin's interactions with biological systems. These tools help predict its binding affinity to target molecules like proteins and lipids, providing insights into its uptake, distribution, and mechanism of action at the molecular level. [, , ]

Q6: What are the main challenges in formulating stable and effective temoporfin formulations?

A8: The main challenge lies in maintaining its stability and preventing aggregation in aqueous solutions due to its hydrophobic nature. Various strategies like liposomal encapsulation, nanoparticle conjugation, and cyclodextrin complexation are employed to overcome this challenge and improve its solubility and bioavailability. [, , , , , , , ]

Q7: How is temoporfin absorbed, distributed, metabolized, and excreted in the body?

A9: Following intravenous administration, temoporfin is primarily transported in the bloodstream bound to lipoproteins. [] It exhibits a long elimination half-life, accumulating in various tissues, particularly in tumor cells, over several days. [] This preferential tumor accumulation is key to its efficacy in PDT. Temoporfin is primarily excreted unchanged via the biliary system into the feces, with minimal renal excretion. []

Q8: What factors influence the pharmacokinetics of temoporfin?

A10: Factors like formulation type (e.g., free drug versus liposomal), route of administration, and physiological parameters like liver and kidney function can impact the absorption, distribution, metabolism, and excretion of temoporfin, ultimately influencing its overall pharmacokinetic profile. [, , , ]

Q9: How does the pharmacokinetic profile of temoporfin contribute to its use in PDT?

A11: Temoporfin's long elimination half-life and selective accumulation in tumor tissues, compared to normal tissues, allow for a prolonged therapeutic window, enhancing its efficacy in PDT while minimizing potential damage to healthy surrounding tissue. [, ]

Q10: What cell-based assays are used to evaluate temoporfin's efficacy?

A12: Common in vitro assays include cell viability assays (e.g., MTT assay) to assess the cytotoxic effects of temoporfin-mediated PDT on various cancer cell lines. These assays help determine the effective concentration ranges and light doses required for cell death. [, , , ]

Q11: Which animal models are used to study temoporfin-mediated PDT?

A13: Mouse models implanted with various tumor types, such as colon adenocarcinoma [] and glioma, [] are frequently employed to evaluate the in vivo efficacy and biodistribution of temoporfin. These models provide valuable insights into tumor response, treatment optimization, and potential side effects.

Q12: What are the key findings from clinical trials of temoporfin-mediated PDT?

A14: Clinical trials have demonstrated the efficacy of temoporfin-mediated PDT in treating various cancers, including head and neck cancer and bile duct cancer. These trials have shown promising results in terms of tumor regression, improved quality of life, and prolonged survival. [, , , ]

Q13: Are there known resistance mechanisms to temoporfin-mediated PDT?

A15: While resistance mechanisms to temoporfin-mediated PDT are not extensively studied, some studies suggest that factors like tumor hypoxia and increased expression of antioxidant enzymes may contribute to reduced treatment efficacy. [, , ]

Q14: What are the known toxicities and safety concerns associated with temoporfin?

A16: The primary side effect associated with temoporfin is prolonged skin photosensitivity, which can persist for several weeks after administration. Patients undergoing temoporfin-mediated PDT need to take strict precautions to avoid sun exposure. [, , ] Other potential side effects, though generally mild and transient, can include pain at the injection site, nausea, and edema. []

Q15: What strategies are being explored to improve the delivery and targeting of temoporfin?

A17: Researchers are actively investigating various drug delivery systems, such as liposomes [, , , , , ], nanoparticles [], and antibody-drug conjugates, to enhance the selective delivery of temoporfin to tumor cells, improve its therapeutic index, and potentially reduce side effects.

Q16: What analytical techniques are used to characterize and quantify temoporfin?

A19: Common methods include high-performance liquid chromatography (HPLC) [, , , ], often coupled with fluorescence detection or mass spectrometry, for sensitive and specific quantification of temoporfin in various matrices.

Q17: How do different formulations affect the dissolution and solubility of temoporfin?

A20: The formulation significantly impacts temoporfin's dissolution and solubility. Liposomal formulations [, , , , , ], cyclodextrin complexes [, ], and nanoparticle conjugates [] improve its solubility in aqueous media, enhancing its bioavailability for PDT applications.

Q18: Are there any known interactions of temoporfin with drug-metabolizing enzymes?

A22: Research suggests that temoporfin is not extensively metabolized in the body and is primarily excreted unchanged. [] Limited data are available on its potential to induce or inhibit drug-metabolizing enzymes.

Q19: What are some alternatives to temoporfin in PDT?

A24: Other photosensitizers used in PDT include Photofrin, Verteporfin, and 5-aminolevulinic acid (5-ALA). The choice of photosensitizer depends on factors like the target tissue, treatment site accessibility, and desired treatment depth. [, ]

Q20: What are some key milestones in the development and clinical use of temoporfin?

A25: Temoporfin emerged as a promising second-generation photosensitizer in the late 20th century, exhibiting superior properties compared to first-generation photosensitizers. Its approval in Europe for the treatment of head and neck cancer marked a significant milestone in its clinical application. [, ] Ongoing research continues to explore its use in various other cancers and medical applications.

Q21: What are some examples of cross-disciplinary research involving temoporfin?

A26: Temoporfin research spans multiple disciplines, including chemistry, biology, medicine, and materials science. This interdisciplinary approach is evident in the development of novel formulations [, , , , , , , , ], the exploration of its use in combination therapies, [, ] and the application of advanced imaging techniques to monitor treatment efficacy. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。